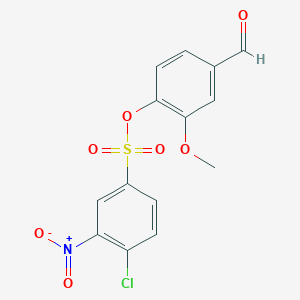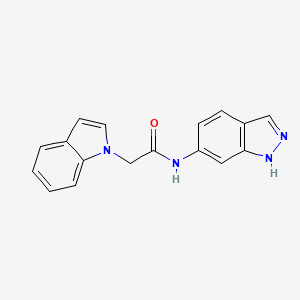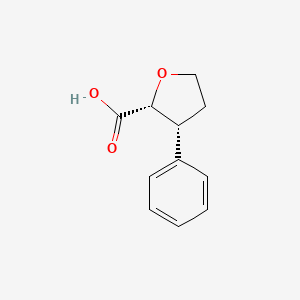
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide (IMPC) is a synthetic compound that has been the subject of considerable research in recent years. It is an interesting molecule with a variety of potential applications in fields such as medicine, agriculture, and biochemistry.
Aplicaciones Científicas De Investigación
- Application : It acts as a potent and selective inhibitor of D-amino acid oxidase (DAO), an enzyme involved in the metabolism of D-serine. By protecting DAO cells from oxidative stress induced by D-serine, this compound has potential therapeutic implications in neurological disorders where D-serine dysregulation plays a role .
- Application : It specifically prevents formalin-induced tonic pain. Understanding its mechanism of action could lead to novel pain management strategies .
- Application : Researchers use it as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure contributes to the design of novel molecules for drug discovery and material science .
- Application : Researchers perform quantum mechanical calculations to predict its electronic structure, vibrational spectra, and thermodynamic properties. These insights aid in understanding its behavior and guide experimental studies .
D-Amino Acid Oxidase (DAO) Inhibition
Tonic Pain Modulation
Heterocyclic Building Blocks
Computational Studies and Theoretical Investigations
Mecanismo De Acción
Target of Action
The primary targets of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide are currently unknown. This compound is a derivative of pyrazole, a class of compounds known for their diverse biological activities . .
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its mode of action. Generally, pyrazole derivatives interact with their targets by binding to active sites, causing changes in the target’s function . The exact nature of these interactions for 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide remains to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of pathways, but the specific pathways influenced by this compound are currently unknown .
Result of Action
The molecular and cellular effects of 1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide’s action are currently unknown. Given the diverse biological activities of pyrazole derivatives, this compound could potentially have a wide range of effects .
Propiedades
IUPAC Name |
5-methyl-2-propan-2-ylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5(2)12-7(8(13)10-9)4-6(3)11-12/h4-5H,9H2,1-3H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOFBZQPBHQFZNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Isopropyl-3-methyl-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methyl-2,4,6,9-tetraazatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,11,13-hexaene](/img/structure/B2758527.png)

![2-((3-(4-bromophenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2758532.png)

![N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2758534.png)
![N-(1-Cyano-2,2-dimethylcyclopropyl)-1-[4-(trifluoromethyl)phenyl]pyrazole-4-carboxamide](/img/structure/B2758535.png)


![[5-(1,1-Difluoroethyl)pyridin-2-yl]methanol](/img/structure/B2758539.png)

